N-(4-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(4-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step reactions. One common method includes the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature. The mixture is then stirred at 80°C for several hours .
Industrial Production Methods
green synthesis methods are being explored for thiazine derivatives to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using ceric ammonium nitrate, which removes the N-(4-ethoxyphenyl) group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative removal of the N-(4-ethoxyphenyl) group yields N-dearylated products .
Scientific Research Applications
N-(4-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Thiazole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N-(4-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features and the combination of functional groups that contribute to its diverse biological activities .
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-4-29-18-11-9-17(10-12-18)24-23(26)16-13-15(2)22-20(14-16)19-7-5-6-8-21(19)30(27,28)25(22)3/h5-14H,4H2,1-3H3,(H,24,26) |
InChI Key |
YARZYIUDFLSXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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